molecular formula C11H12O2 B6268413 rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 13005-22-6

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B6268413
CAS No.: 13005-22-6
M. Wt: 176.21 g/mol
InChI Key: UXLNWWCUHTZUTE-GXSJLCMTSA-N
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Description

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a methyl group and a phenyl group, making it a valuable building block for various synthetic applications. The presence of both chiral centers and a carboxylic acid functional group adds to its versatility and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of styrene with diazomethane in the presence of a catalyst such as rhodium or copper can yield the desired cyclopropane derivative. The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.

Another approach involves the alkylation of cyclopropane carboxylic acid derivatives with suitable electrophiles. This method can be optimized by using strong bases like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the electrophile.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclopropanation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods, such as using chiral catalysts or chiral auxiliaries, can be employed to obtain enantiomerically pure products.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Carboxylate salts, esters, or ketones.

    Reduction: Alcohols, aldehydes, or hydrocarbons.

    Substitution: Various substituted cyclopropane derivatives or ring-opened products.

Scientific Research Applications

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating stereoselective transformations.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

    1-Phenylcyclopropane-1-carboxylic acid: Lacks the methyl group, resulting in different reactivity and steric properties.

    1-Methyl-2-phenylcyclopropane: Lacks the carboxylic acid group, affecting its solubility and chemical behavior.

    Cyclopropane-1-carboxylic acid: Lacks both the phenyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.

The uniqueness of this compound lies in its combination of chiral centers, functional groups, and steric properties, making it a versatile compound for various synthetic and research applications.

Properties

CAS No.

13005-22-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1

InChI Key

UXLNWWCUHTZUTE-GXSJLCMTSA-N

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Purity

0

Origin of Product

United States

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